molecular formula C10H10ClNO B14435333 4-(Chloromethyl)-1-phenylazetidin-2-one CAS No. 77692-60-5

4-(Chloromethyl)-1-phenylazetidin-2-one

Cat. No.: B14435333
CAS No.: 77692-60-5
M. Wt: 195.64 g/mol
InChI Key: QCYQDJLXXZHTEL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-phenylazetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a chloromethyl group attached to the nitrogen atom of the azetidinone ring and a phenyl group attached to the carbon atom at the 1-position of the ring. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-phenylazetidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylazetidin-2-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-phenylazetidin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted azetidinones.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alcohol, depending on the reducing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted azetidinones with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

Scientific Research Applications

4-(Chloromethyl)-1-phenylazetidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of beta-lactam antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-phenylazetidin-2-one involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylazetidin-2-one: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    4-Methyl-1-phenylazetidin-2-one: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.

    4-(Bromomethyl)-1-phenylazetidin-2-one: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the bromine atom.

Uniqueness

4-(Chloromethyl)-1-phenylazetidin-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic chemistry and research applications.

Properties

CAS No.

77692-60-5

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

4-(chloromethyl)-1-phenylazetidin-2-one

InChI

InChI=1S/C10H10ClNO/c11-7-9-6-10(13)12(9)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

QCYQDJLXXZHTEL-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C1=O)C2=CC=CC=C2)CCl

Origin of Product

United States

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